molecular formula C14H24O5 B610535 Orlistat (m13) CAS No. 186423-40-5

Orlistat (m13)

Cat. No. B610535
M. Wt: 272.34
InChI Key: NCLNUVSGJFDTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-61-0593 is a bioactive chemical.

Scientific Research Applications

1. Antitumor Activity

Orlistat, initially approved for obesity treatment, has been identified as a novel inhibitor of fatty acid synthase, an enzyme strongly linked to tumor progression. This property of Orlistat has been shown to halt tumor cell proliferation, induce apoptosis, and inhibit tumor growth in experimental models (Kridel et al., 2004).

2. Cellular Target Identification in Cancer Therapy

Orlistat has shown potential in identifying cellular targets for cancer therapy. Studies have used chemically modified Orlistat to uncover previously unknown cellular targets of the drug, beyond the well-known fatty acid synthase, thus broadening its potential application in cancer treatment (Yang et al., 2010).

3. Improved Lipase Inhibition Techniques

Research on Orlistat has led to the development of nanosuspensions that demonstrate enhanced in vitro lipase inhibition compared to raw drug formulations. This advancement suggests a potential for reducing dosage and associated side effects, providing a significant improvement in the technological application of Orlistat (Dolenc et al., 2010).

4. Organelle-Specific Localization for Drug Targeting

Innovative chemical modifications of Orlistat have enabled its delivery to specific sub-cellular organelles in living cells. This approach is crucial for targeted drug delivery, potentially enhancing the effectiveness of Orlistat in treating diseases by localizing its action (Yang et al., 2011).

5. Anti-Angiogenic Properties

Orlistat has demonstrated antiangiogenic properties, inhibiting endothelial cell proliferation and angiogenesis. This effect is attributed to its inhibition of fatty acid synthase in endothelial cells, highlighting a novel application of Orlistat in the field of angiogenesis-related diseases (Browne et al., 2006).

properties

CAS RN

186423-40-5

Product Name

Orlistat (m13)

Molecular Formula

C14H24O5

Molecular Weight

272.34

IUPAC Name

2-Furanbutanoic acid, alpha-hexyltetrahydro-beta-hydroxy-5-oxo-

InChI

InChI=1S/C14H24O5/c1-2-3-4-5-6-11(14(17)18)12(15)9-10-7-8-13(16)19-10/h10-12,15H,2-9H2,1H3,(H,17,18)

InChI Key

NCLNUVSGJFDTNY-UHFFFAOYSA-N

SMILES

O=C(O)C(CCCCCC)C(O)CC(CC1)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO-61-0593;  RO 610593;  RO 61-0593.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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